3-Hydroxypyrazine-2-carbonyl chloride
CAS No.: 98136-34-6
Cat. No.: VC2709121
Molecular Formula: C5H3ClN2O2
Molecular Weight: 158.54 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 98136-34-6 |
|---|---|
| Molecular Formula | C5H3ClN2O2 |
| Molecular Weight | 158.54 g/mol |
| IUPAC Name | 2-oxo-1H-pyrazine-3-carbonyl chloride |
| Standard InChI | InChI=1S/C5H3ClN2O2/c6-4(9)3-5(10)8-2-1-7-3/h1-2H,(H,8,10) |
| Standard InChI Key | HJPSNEKCBKMUPX-UHFFFAOYSA-N |
| SMILES | C1=CN=C(C(=O)N1)C(=O)Cl |
| Canonical SMILES | C1=CN=C(C(=O)N1)C(=O)Cl |
Introduction
Chemical Properties and Structure
Basic Identification
The fundamental chemical information for 3-Hydroxypyrazine-2-carbonyl chloride is summarized in Table 1.
Table 1: Chemical Identity and Physical Properties of 3-Hydroxypyrazine-2-carbonyl Chloride
| Property | Value |
|---|---|
| CAS Number | 98136-34-6 |
| Molecular Formula | C5H3ClN2O2 |
| Molecular Weight | 158.54 g/mol |
| IUPAC Name | 2-oxo-1H-pyrazine-3-carbonyl chloride |
| Standard InChI | InChI=1S/C5H3ClN2O2/c6-4(9)3-5(10)8-2-1-7-3/h1-2H,(H,8,10) |
| Standard InChIKey | HJPSNEKCBKMUPX-UHFFFAOYSA-N |
| SMILES Notation | C1=CN=C(C(=O)N1)C(=O)Cl |
The compound features a heterocyclic pyrazine ring with a hydroxyl group at position 3 and a carbonyl chloride group at position 2. The hydroxyl group can exist in tautomeric form, leading to the alternative IUPAC name 2-oxo-1H-pyrazine-3-carbonyl chloride .
Structural Characteristics
The molecular structure of 3-Hydroxypyrazine-2-carbonyl chloride consists of:
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A six-membered pyrazine ring containing two nitrogen atoms in positions 1 and 4
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A hydroxyl group (-OH) at position 3
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A carbonyl chloride group (-COCl) at position 2
This arrangement gives the molecule its characteristic reactivity, particularly through the highly reactive acid chloride functionality, which readily undergoes nucleophilic substitution reactions.
Synthesis Methods
Several methods have been reported for the synthesis of 3-Hydroxypyrazine-2-carbonyl chloride, with the most common approach involving the conversion of the corresponding carboxylic acid to the acid chloride.
From 3-Hydroxypyrazine-2-carboxylic Acid
The primary synthetic route involves the chlorination of 3-hydroxypyrazine-2-carboxylic acid using chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). This method is similar to the preparation of other acid chlorides from carboxylic acids .
The reaction typically proceeds as follows:
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The 3-hydroxypyrazine-2-carboxylic acid is treated with a chlorinating agent (most commonly thionyl chloride)
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The reaction is carried out under controlled temperature conditions
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The formed acid chloride is isolated through appropriate purification techniques
From 6-Fluoro-3-hydroxypyrazine-2-carboxylic Acid
An alternative synthesis route involves the preparation from 6-fluoro-3-hydroxypyrazine-2-carboxylic acid, as evidenced in research related to anti-SARS-CoV-2 compounds. In this approach, the carboxylic acid functionality is converted to an acid chloride while preserving the fluoro and hydroxyl groups .
Applications in Organic Synthesis
3-Hydroxypyrazine-2-carbonyl chloride serves as a versatile building block in organic synthesis due to its reactive carbonyl chloride group, which can undergo various transformations.
Formation of Amides and Derivatives
One of the primary applications of 3-Hydroxypyrazine-2-carbonyl chloride is in the synthesis of amides through reaction with amines. This reaction pathway is particularly valuable in pharmaceutical research for creating compounds with potential biological activity .
The general reaction involves:
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Nucleophilic attack by an amine on the carbonyl carbon
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Displacement of the chloride leaving group
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Formation of an amide bond
Synthesis of 3-Hydroxypyrazine-2-carboxamide
A particularly important derivative synthesized from this compound is 3-hydroxypyrazine-2-carboxamide (CAS: 55321-99-8), which has applications in pharmaceutical development. The synthesis typically involves treating 3-hydroxypyrazine-2-carbonyl chloride with ammonia or ammonium hydroxide .
As reported in a synthetic procedure found in search result , an alternative route to 3-hydroxypyrazine-2-carboxamide involves:
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Conversion of 3-hydroxypyrazine-2-carboxylic acid to its methyl ester using SOCl2 in methanol
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Treatment of the ester with aqueous ammonia
Esterification Reactions
The acid chloride functionality readily reacts with alcohols to form esters, providing another pathway for structural diversification. This reaction type is commonly employed in the synthesis of various pyrazine derivatives with potential biological activities .
Role in Pharmaceutical Development
Precursor in Antiviral Drug Development
3-Hydroxypyrazine-2-carbonyl chloride has gained significance in pharmaceutical research, particularly in the development of antiviral compounds. It serves as a key intermediate in the synthesis of compounds with potential activity against viruses, including SARS-CoV-2 .
Synthesis of Anti-SARS-CoV-2 Agents
Research documented in the search results indicates that 3-hydroxypyrazine-2-carbonyl chloride was used in the synthesis of investigational agents against SARS-CoV-2. Specifically, it was employed in a reaction with an imine intermediate to produce compounds with potential antiviral properties .
The synthetic pathway involved:
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Preparation of a silyl imine intermediate
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Reaction with 3-hydroxypyrazine-2-carbonyl chloride
Relation to Favipiravir Derivatives
The compound has connections to the development of favipiravir-related compounds. Favipiravir (T-705) is a known antiviral drug, and derivatives such as 3-hydroxypyrazine-2-carboxamide have been identified as favipiravir intermediates or impurities .
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